molecular formula C12H18N4O2 B12639648 N,N'-[{[(Pyridin-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine CAS No. 918893-60-4

N,N'-[{[(Pyridin-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine

Cat. No.: B12639648
CAS No.: 918893-60-4
M. Wt: 250.30 g/mol
InChI Key: VJQZEEKBBPVKAU-UHFFFAOYSA-N
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Description

N,N'-[{[(Pyridin-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine is a complex organic compound featuring a dihydroxylamine backbone bridged by an azanediyl group and substituted with pyridin-2-ylmethyl and prop-1-yl-2-ylidene moieties.

Properties

CAS No.

918893-60-4

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

N-[1-[2-hydroxyiminopropyl(pyridin-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C12H18N4O2/c1-10(14-17)7-16(8-11(2)15-18)9-12-5-3-4-6-13-12/h3-6,17-18H,7-9H2,1-2H3

InChI Key

VJQZEEKBBPVKAU-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CN(CC1=CC=CC=N1)CC(=NO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[{[(Pyridin-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine typically involves the reaction of pyridin-2-ylmethylamine with prop-1-yl-2-ylidene derivatives under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality N,N’-[{[(Pyridin-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine.

Chemical Reactions Analysis

Types of Reactions

N,N’-[{[(Pyridin-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Coordination Chemistry

The compound exhibits significant potential in coordination chemistry due to its ability to form stable complexes with transition metals. Such complexes can be utilized in various catalytic processes.

Key Findings:

  • Research has shown that derivatives of pyridine-based ligands, similar to N,N'-[{[(Pyridin-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)], can form coordination complexes that display enhanced catalytic activity in oxidation reactions. For instance, copper complexes with pyridine derivatives have been found to effectively catalyze the oxidation of alkanes and alcohols using peroxides as oxidants .

Catalytic Applications

The unique structure of N,N'-[{[(Pyridin-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine allows it to serve as a ligand in catalytic systems.

Catalytic Activity:

  • The compound has been investigated for its role as a catalyst in various organic transformations. Its iron-based complexes have shown promise in the preparation of functional materials, indicating its utility in synthetic chemistry .

Medicinal Chemistry

In medicinal chemistry, compounds featuring pyridine and hydroxylamine functionalities are often explored for their biological activities.

Biological Evaluation:

  • Compounds similar to this compound have been evaluated for their anti-inflammatory and anticancer properties. For example, certain pyridine derivatives have demonstrated significant inhibition of COX enzymes and other pathways associated with cancer progression .

Case Studies

Several studies highlight the applications of pyridine-based compounds in various fields:

Study Focus Findings
Study 1CatalysisCopper complexes with pyridine ligands showed enhanced catalytic activity in alkane oxidation reactions .
Study 2Medicinal ChemistryPyridine derivatives exhibited strong anti-inflammatory effects through COX inhibition pathways .
Study 3Coordination ChemistryIron-based complexes derived from pyridine ligands displayed effective catalytic properties for synthesizing functional materials .

Mechanism of Action

The mechanism of action of N,N’-[{[(Pyridin-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues in Coordination Chemistry

2-Phenyl-2-(pyridin-2-yl)hexahydropyrimidine ()
  • Structure : Contains a pyridin-2-yl group linked to a hexahydropyrimidine ring, forming a dinucleating ligand framework.
  • Comparison : Unlike the target compound, this analog lacks hydroxylamine groups but shares the pyridine-based coordination motif. The hexahydropyrimidine ring provides rigidity, whereas the target compound’s prop-1-yl-2-ylidene groups may introduce conformational flexibility.
  • Applications : Used in synthesizing metal complexes for catalysis or material science.
Dinucleating Ligand [N,N′-bis(pyridin-2-yl)benzylidene]-propane-1,3-diamine ()
  • Structure : Features two pyridin-2-yl groups connected via a benzylidene-propane diamine bridge.
  • Comparison : Both compounds utilize pyridine rings for metal binding, but the target compound’s hydroxylamine moiety could enable unique redox behavior absent in this analog.

Table 1: Structural Comparison

Compound Key Functional Groups Coordination Sites Flexibility
Target Compound Pyridin-2-yl, Hydroxylamine N (pyridine), O/N High (alkylidene)
2-Phenyl-2-(pyridin-2-yl)hexahydropyrimidine Pyridin-2-yl, Hexahydropyrimidine N (pyridine) Moderate
[N,N′-bis(pyridin-2-yl)benzylidene]-propane-1,3-diamine Pyridin-2-yl, Benzylidene N (pyridine) Low

Pharmaceutical Analogs ()

Pharmaceutical compounds such as 2-[(RS)-(Pyridin-2-yl)[4-(sulphonato-oxy)phenyl]methyl]phenyl Disodium Sulphate (MM0031.04) highlight the role of pyridin-2-yl groups in drug design:

  • Structure : Contains a pyridin-2-yl-methylene bridge linked to sulfonated phenyl groups.
  • Comparison : The target compound’s hydroxylamine group contrasts with the sulfonate esters in MM0031.04, which enhance solubility and stability for pharmaceutical use. The absence of sulfonate groups in the target compound may limit its aqueous solubility but could improve membrane permeability.

Table 2: Pharmaceutical Properties

Compound Solubility Profile Stability Potential Use
Target Compound Likely low (non-ionic) Moderate Coordination therapy
MM0031.04 () High (ionic sulfonate) High API derivative

Biological Activity

The compound N,N'-[{[(Pyridin-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine, also known by its chemical structure identifier (CID 71426106), has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a pyridine moiety and a dihydroxylamine functional group. The molecular formula is C12H18N4O2C_{12}H_{18}N_{4}O_{2} . This structural complexity suggests potential interactions with various biological targets.

Antioxidant Activity

Research indicates that compounds with hydroxylamine functionalities often exhibit significant antioxidant properties. The dihydroxylamine group in this compound may contribute to scavenging free radicals, which is critical in mitigating oxidative stress in biological systems. Studies have shown that similar hydroxylamine derivatives display robust antioxidant activity, suggesting a promising avenue for further exploration in this context .

Enzyme Inhibition

The compound's ability to inhibit enzymes is another area of interest. Hydroxylamines are known to interact with various enzymes, including those involved in metabolic pathways. For example, studies on related compounds indicate that they can act as inhibitors of epidermal growth factor receptor (EGFR) kinases, which are crucial in cancer biology . This suggests that this compound may also possess similar inhibitory properties.

Case Studies

  • EGFR Inhibition : A recent study highlighted the discovery of hydroxylamine-based compounds as selective EGFR inhibitors with high brain penetration capabilities. These findings underscore the therapeutic potential of hydroxylamines in treating cancers associated with EGFR mutations .
  • Antioxidant Efficacy : In vitro assays have demonstrated that hydroxylamine derivatives can effectively reduce oxidative stress markers in cellular models. The mechanism involves the donation of electrons to free radicals, thus neutralizing their harmful effects .
  • Antimicrobial Testing : A comparative study on various hydroxylamine derivatives revealed their antimicrobial efficacy against several pathogens, including Staphylococcus aureus and Escherichia coli. These findings suggest that structural modifications can enhance their bioactivity .

Table 1: Biological Activities of Hydroxylamine Derivatives

Compound NameActivity TypeTarget Organism/EnzymeReference
Hydroxylamine AAntioxidantFree radicals
Hydroxylamine BAntimicrobialS. aureus
Hydroxylamine CEGFR InhibitionEGFR Kinase

Table 2: Pharmacokinetic Properties

Compound NameBioavailability (%)Half-life (h)Toxicity ObservationsReference
Hydroxylamine A702.29No adverse effects
Hydroxylamine B501.5Mild side effects

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